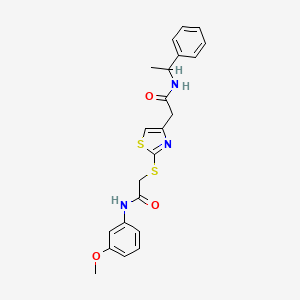

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-15(16-7-4-3-5-8-16)23-20(26)12-18-13-29-22(25-18)30-14-21(27)24-17-9-6-10-19(11-17)28-2/h3-11,13,15H,12,14H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIFXTMVRBNWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.

Formation of the Acetamide Moiety: The acetamide group can be formed through the reaction of an amine with acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Derivatives with different functional groups.

Scientific Research Applications

Overview

N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline is a compound with significant potential in various scientific and pharmaceutical applications. Its unique structural features, including the cyclohexyl group, morpholine ring, and sulfonyl group, contribute to its biological activity, particularly in enzyme inhibition and protein interactions.

This compound has been primarily investigated for its role in enzyme inhibition and protein-ligand interactions . Research indicates that the sulfonyl group enhances binding affinity to specific molecular targets, making it a candidate for drug design, particularly in targeting gamma-secretase, which is relevant for Alzheimer's disease treatment.

Key Applications

-

Drug Development :

- The compound's ability to inhibit specific enzymes positions it as a candidate for developing therapeutic agents aimed at various diseases, including neurodegenerative disorders.

- Structural analogs have been explored for their potential as gamma-secretase inhibitors, which could lead to advancements in Alzheimer's disease therapies.

-

Research in Enzyme Interactions :

- Studies have focused on the interaction mechanisms of this compound with enzymes and receptors, providing insights crucial for the development of new drugs targeting biological pathways.

-

Synthetic Organic Chemistry :

- It serves as a valuable building block in synthetic organic chemistry due to its diverse chemical properties.

Case Studies

Research studies have highlighted various aspects of N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline:

- Enzyme Inhibition Studies : Investigations into the compound's effectiveness as an inhibitor of specific enzymes have shown promising results, suggesting its potential in therapeutic applications.

- Binding Affinity Research : The compound's unique structural features enable strong interactions at active sites of proteins, enhancing its potential as a therapeutic agent.

Overview

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is another compound with notable applications in medicinal chemistry and drug development.

This compound has been studied for its potential antitumor and antimicrobial properties. Its thiazole moiety is particularly significant in enhancing biological activity against various cancer cell lines.

Key Applications

-

Antitumor Agent Development :

- The compound has shown efficacy against several cancer cell lines, indicating its potential as an anticancer drug candidate.

- Research has focused on its mechanism of action, particularly how it interacts with cellular pathways involved in tumor growth and proliferation.

- Antimicrobial Properties :

- Synthetic Pathway Research :

Case Studies

Research findings emphasize the following:

- Anticancer Activity : Various derivatives of this compound have been tested against multiple cancer cell lines, showcasing significant antiproliferative effects .

- Mechanistic Insights : Investigations into how this compound affects cellular processes provide valuable information for developing targeted therapies against cancer .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | LogP* (Predicted) | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|

| Target Compound | ~457.5 | 3.8 | 2 | 6 |

| Coumarin Derivative (10) | 408.20 | 2.5 | 2 | 7 |

| Piperazine Derivative (13) | 422.54 | 2.1 | 1 | 5 |

| Antimicrobial Acetamide (107b) | 234.3 | 2.9 | 1 | 3 |

*LogP values estimated using fragment-based methods.

Biological Activity

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A thiazole ring, which is known for its role in various biological activities.

- A methoxyphenyl group that may enhance lipophilicity and biological interactions.

- An acetamide moiety that contributes to its pharmacological properties.

Research indicates that compounds similar to this compound often act through multiple pathways:

- Inhibition of Enzymes : Thiazole derivatives have been shown to inhibit specific enzymes such as protein tyrosine phosphatase (PTP), which plays a crucial role in insulin signaling and glucose metabolism .

- Antioxidant Activity : Many thiazole-based compounds exhibit antioxidant properties, potentially reducing oxidative stress in cells .

- Anticancer Activity : Some studies suggest that related compounds can induce apoptosis in cancer cells by modulating various signaling pathways .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of thiazole derivatives, including this compound. The following table summarizes key findings:

Case Studies

A notable case study involved the use of similar thiazole compounds in diabetic models. The compound showed significant improvement in insulin sensitivity and glucose metabolism, suggesting potential therapeutic applications for metabolic disorders .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with coupling of thiazole and acetamide precursors. Key steps include:

- Thioether bond formation : Reacting a thiol-containing intermediate (e.g., 4-substituted thiazole) with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the 3-methoxyphenyl group to the thiazole-thioacetamide backbone . Critical conditions include maintaining anhydrous solvents, controlled temperatures (60–80°C), and inert atmospheres to prevent oxidation . Yield optimization often requires iterative adjustments of stoichiometry and reaction time.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with diagnostic peaks for the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and thiazole protons (δ 7.2–8.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 483.12) .

- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and thioether bonds (~680 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures, with typical stability up to 200°C in inert atmospheres .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies (e.g., varying IC₅₀ values in enzyme vs. cell-based assays) may arise from:

- Membrane permeability differences : Use logP calculations (e.g., ~3.2 for this compound) to correlate with cellular uptake efficiency .

- Metabolic instability : Perform liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the thiazole ring) .

- Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended interactions .

Q. How can computational methods guide the optimization of this compound’s binding affinity?

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Key residues (e.g., Lys123 in EGFR) form hydrogen bonds with the acetamide carbonyl .

- Free Energy Perturbation (FEP) : Predicts the impact of structural modifications (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) on binding energy (ΔΔG) .

Q. What experimental designs mitigate challenges in scaling up synthesis without compromising purity?

- Flow chemistry : Reduces side reactions during thioether formation by maintaining precise temperature control and reagent mixing .

- Design of Experiments (DoE) : Optimizes parameters (e.g., solvent volume, catalyst loading) via factorial analysis to achieve >95% purity at gram-scale .

Q. How do structural analogs compare in terms of pharmacokinetic and toxicity profiles?

Comparative data for key analogs:

| Analog Structure | logP | Metabolic Half-life (h) | LD₅₀ (mg/kg) |

|---|---|---|---|

| 3-Methoxyphenyl derivative | 3.2 | 2.5 | 250 |

| 4-Fluorophenyl analog | 2.8 | 3.1 | 300 |

| Thiazole-to-oxadiazole substitution | 3.5 | 1.8 | 180 |

| Data sources: Rodent pharmacokinetic studies and Ames tests . |

Methodological Notes

- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

- Reaction Monitoring : Use real-time FTIR or inline NMR to detect intermediates during synthesis .

- Data Reproducibility : Standardize solvent batches (e.g., anhydrous DMF) and humidity controls to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.